molecular formula C17H17ClO3S B12020654 3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone CAS No. 6629-47-6

3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone

Cat. No.: B12020654
CAS No.: 6629-47-6
M. Wt: 336.8 g/mol
InChI Key: NPRBLIFVYDAPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone is a chemical compound with the molecular formula C17H17ClO3S and a molecular weight of 336.84 g/mol . This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a dimethoxyphenyl group, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone typically involves the reaction of 4-chlorothiophenol with 3,4-dimethoxyphenylacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-chlorothiophenol attacks the carbonyl carbon of the phenylacetone, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s sulfanyl and chlorophenyl groups may interact with enzymes or receptors, leading to modulation of their activity. Additionally, the dimethoxyphenyl group may contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone
  • 3-[(4-Methylphenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone
  • 3-[(4-Fluorophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone

Uniqueness

3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the combination of the sulfanyl and dimethoxyphenyl groups enhances the compound’s potential biological activity, making it a valuable molecule for research and development.

Properties

CAS No.

6629-47-6

Molecular Formula

C17H17ClO3S

Molecular Weight

336.8 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-(3,4-dimethoxyphenyl)propan-1-one

InChI

InChI=1S/C17H17ClO3S/c1-20-16-8-3-12(11-17(16)21-2)15(19)9-10-22-14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3

InChI Key

NPRBLIFVYDAPJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.